N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide
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Overview
Description
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole and thiadiazine ring, makes it a valuable candidate for drug design and development.
Preparation Methods
The synthesis of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide involves several steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in ethanol, in the presence of a catalytic amount of piperidine . This reaction typically yields the desired compound in moderate to high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring or triazole ring are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits significant biological activities, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its pharmacological properties, it is being explored for its potential use in developing new drugs for treating cancer, infections, and inflammatory diseases
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to therapeutic effects. Additionally, the compound can interact with receptors on cell surfaces, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide is unique due to its specific structural features and pharmacological activities. Similar compounds include other triazolothiadiazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of nitrogen atoms in the triazole ring, resulting in distinct chemical and pharmacological properties.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazines: Another class of isomeric compounds with unique structural and functional characteristics.
Properties
Molecular Formula |
C19H17N5O2S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-12-10-14(18-23-24-13(2)21-22-19(24)27-18)8-9-16(12)20-17(25)11-26-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,25) |
InChI Key |
LHXPTXDFQFWNFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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